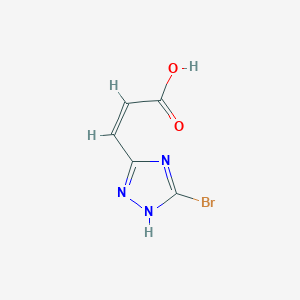

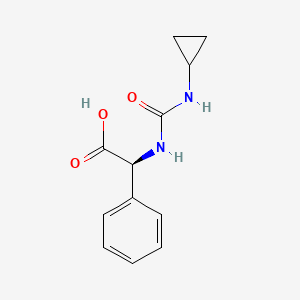

![molecular formula C8H5ClN4 B1401563 4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile CAS No. 919278-51-6](/img/structure/B1401563.png)

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile

Overview

Description

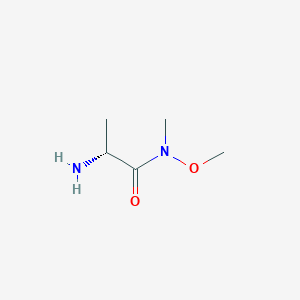

“4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C7H6ClN3 . It is a chlorinated pyrrolopyrimidine . The compound is a yellow solid .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including “this compound”, involves the use of a microwave technique . This method is a robust approach for preparing this type of pyrrolo[3,2-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) . The 1H NMR and 13C NMR spectra provide further information about the compound’s structure .

Scientific Research Applications

Synthesis of New Compounds

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile plays a crucial role in the synthesis of new chemical compounds. For example, its reaction with N-methylglycinonitrile leads to the formation of new derivatives of pyrrolo[2,3-d]pyrimidines, which represent a novel ring system and show potential in various chemical applications (Kim & Santilli, 1971).

Fungicidal Properties

Derivatives synthesized from this compound have been found to possess fungicidal properties. This is particularly evident in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which show promise in agricultural and pharmaceutical applications (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Antitumor and Antimicrobial Properties

Certain synthesized analogues of this compound have displayed significant antitumor and antimicrobial properties. This includes inhibitory activity against specific leukemia cell lines and antibacterial activity against organisms like Staphylococcus aureus (Taher & Helwa, 2012).

Spectroscopic Studies

Spectroscopic studies on derivatives of this compound have been conducted to understand their structure and spectral characteristics. Such studies are crucial in the field of chemistry for the characterization and identification of new compounds (Gupta, Sharma, Virdi, & Ram, 2006).

Novel Heterocyclic Systems

The compound also serves as a starting material for the synthesis of novel heterocyclic systems. This has a broad range of implications in medicinal chemistry, where such systems are often the basis for the development of new drugs and therapeutic agents (Volovenko et al., 2004).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to bind to the enzyme DNA gyrase, inhibiting its activity and preventing the breakdown of bacterial DNA . Additionally, it interacts with RNA polymerase, exhibiting antimycobacterial activity . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in treated cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA gyrase and RNA polymerase, inhibiting their activities and disrupting bacterial DNA replication and transcription . This compound also modulates gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes, leading to apoptosis in cancer cells . Additionally, it increases the activity of caspase 8 and BAX, further promoting apoptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained apoptotic effects on cancer cells, with continued up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interactions with DNA gyrase and RNA polymerase also suggest its involvement in nucleotide metabolism and DNA repair pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with DNA gyrase and RNA polymerase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .

properties

IUPAC Name |

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-13-5(3-10)2-6-7(13)8(9)12-4-11-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROGSIDGMQGUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C(=NC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40844187 | |

| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919278-51-6 | |

| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919278-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40844187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.